(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a benzyl-methyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl-methyl-amino group. Common synthetic routes may involve the use of starting materials such as piperidine, benzylamine, and methylamine, with various reagents and catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl-methyl-amino group.
Substitution: The amino and benzyl-methyl-amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the amino group, while reduction can produce modified piperidine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-[4-(benzyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Similar structure but lacks the methyl group on the benzyl-amino substituent.
(S)-2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Similar structure but lacks the benzyl group on the methyl-amino substituent.
(S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-butan-1-one: Similar structure but lacks the methyl group on the butan-1-one chain.
Uniqueness
The uniqueness of (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQOZXDMQKMCHI-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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